1(5-Chloro-2-thienyl)-1,2-ethanediol
Description
1-(5-Chloro-2-thienyl)-1,2-ethanediol is a diol derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position. This compound combines the reactivity of vicinal diols (two adjacent hydroxyl groups) with the electronic effects of the thienyl-chloro substituent, making it valuable in coordination chemistry, polymer synthesis, and biomedical applications. Its structure enables participation in esterification, etherification, and metal coordination reactions, while the chloro-thienyl group may influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C6H7ClO2S |
|---|---|
Molecular Weight |
178.64 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H7ClO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,8-9H,3H2 |
InChI Key |
FCJXQNNAFMUTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1,2-Bis-(5-chloro-1H-benzimidazol-2-yl)-1,2-ethanediol (L3)
Structural Differences :
Functional Properties :
- Coordination Chemistry : Both compounds form complexes with transition metals (e.g., vanadium(III) chloride). However, L3’s benzimidazole groups enhance nitrogen-based coordination, while the thiophene group in the target compound may favor sulfur-mediated interactions.
- Biological Activity : L3 and its vanadium complexes exhibit anti-tumor and DNA photo-cleavage properties . The chloro-thienyl analog’s bioactivity remains less studied but could differ due to sulfur’s role in cellular interactions.
Table 1: Key Differences in Coordination and Bioactivity
Comparison with Simple Diols (1,2-Ethanediol, 1,2-Propanediol)
Hydroxyl Value (OHV) and Reactivity :
Table 2: Hydroxyl Reactivity and Polymer Properties
Comparison with Long-Chain Diols (1,2-Hexanediol, 1,2-Octanediol)
Physicochemical Properties :
- Hydrophobicity : Long-chain diols (e.g., 1,2-hexanediol) are more hydrophobic than the chloro-thienyl derivative, which has polar hydroxyl and sulfur groups.
- Thermochemistry : Acetates of 1,2-ethanediol (model biodiesel components) exhibit lower enthalpies of vaporization compared to long-chain analogs, suggesting the chloro-thienyl compound may have intermediate thermal stability .
Toxicity and Environmental Impact :
- The chloro-thienyl compound’s toxicity profile is unknown but warrants caution due to halogenated aromatic groups.
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